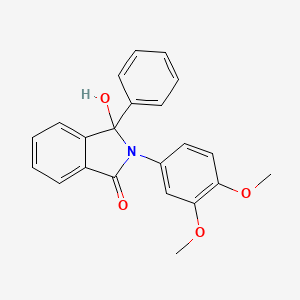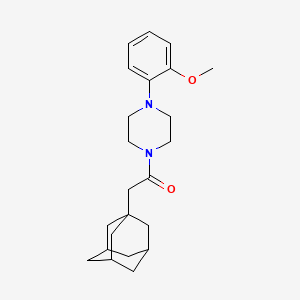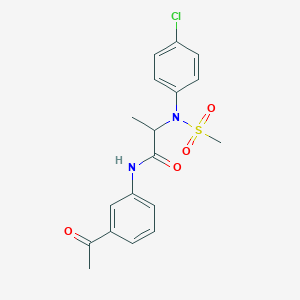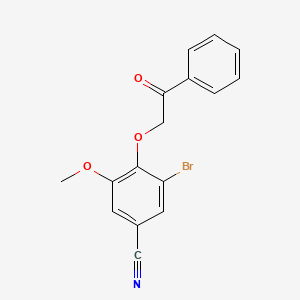![molecular formula C22H24N6O2S B4200259 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide
Descripción general
Descripción
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as 'Compound X' and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but studies suggest that the compound acts by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of tyrosine kinases, which play a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell cycle progression. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its versatility, with potential applications in various fields of scientific research. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of Compound X is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on Compound X, including further investigation of its potential as an anticancer agent, herbicide, and water treatment agent. Additionally, future studies could focus on the optimization of the compound's synthesis method, as well as the development of new derivatives with improved efficacy and safety profiles. Finally, further research is needed to fully understand the mechanism of action of Compound X, which could lead to the development of new therapeutic agents targeting tyrosine kinases and other enzymes involved in cell growth and proliferation.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential applications in various fields of scientific research. In medicine, the compound has been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells in vitro and in vivo. In agriculture, Compound X has been studied for its potential as a herbicide, with studies showing its efficacy in controlling the growth of various weed species. In environmental science, the compound has been studied for its potential as a water treatment agent, with studies showing its ability to remove heavy metals from contaminated water sources.
Propiedades
IUPAC Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c29-19(23-15-17-7-3-1-4-8-17)16-31-22-26-20(24-18-9-5-2-6-10-18)25-21(27-22)28-11-13-30-14-12-28/h1-10H,11-16H2,(H,23,29)(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUJDYJHXISXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4200190.png)
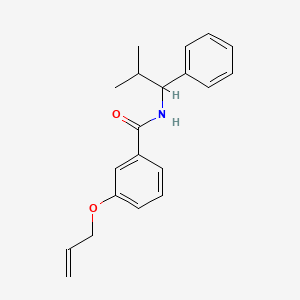
![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
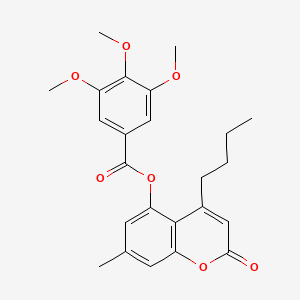
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200265.png)
